molecular formula C11H20N2O B12279405 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one

10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one

Katalognummer: B12279405
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: VRMYGRXMQUNBLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(Propan-2-yl)-3,10-diazabicyclo[431]decan-4-one is a bicyclic compound that features a diazabicyclo structure

Vorbereitungsmethoden

The synthesis of 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, it has applications in the industry, such as in the synthesis of materials with specific properties .

Wirkmechanismus

The mechanism of action of 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and bicyclo[3.3.1]nonane derivatives These compounds share similar bicyclic structures but differ in their specific chemical properties and applications The uniqueness of 10-(Propan-2-yl)-3,10-diazabicyclo[43

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

10-propan-2-yl-3,10-diazabicyclo[4.3.1]decan-4-one

InChI

InChI=1S/C11H20N2O/c1-8(2)13-9-4-3-5-10(13)7-12-11(14)6-9/h8-10H,3-7H2,1-2H3,(H,12,14)

InChI-Schlüssel

VRMYGRXMQUNBLW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2CCCC1CNC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.